(2-Chloro-4-methylphenyl)methanamine
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Overview
Description
(2-Chloro-4-methylphenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of aniline, where the amino group is substituted with a (2-chloro-4-methylphenyl) group
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-methylphenethylamine, act as agonists for the human trace amine associated receptor 1 (taar1) .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have significant effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-4-methylphenyl)methanamine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylphenyl)methanamine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with ammonia or an amine under appropriate conditions. One common method is the nucleophilic substitution reaction where 2-chloro-4-methylbenzyl chloride reacts with ammonia in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine.
Substitution: It can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides in the presence of a base.
Major Products Formed:
- Oxidation can yield nitroso or nitro derivatives.
- Reduction typically produces the corresponding primary amine.
- Substitution reactions can lead to various halogenated or alkylated products.
Scientific Research Applications
(2-Chloro-4-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
(2-Chloro-4-methylphenyl)amine: Similar structure but lacks the methylene group.
(2-Chloro-4-methylphenyl)ethanamine: Contains an additional carbon in the side chain.
(2-Chloro-4-methylphenyl)propanamine: Contains two additional carbons in the side chain.
Uniqueness: (2-Chloro-4-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPROWZRWXCTSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717437 |
Source
|
Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69957-96-6 |
Source
|
Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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